molecular formula C11H15I B6161983 1-ethyl-4-iodo-2-(propan-2-yl)benzene CAS No. 1369942-30-2

1-ethyl-4-iodo-2-(propan-2-yl)benzene

Cat. No.: B6161983
CAS No.: 1369942-30-2
M. Wt: 274.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-iodo-2-(propan-2-yl)benzene is an organic compound with the molecular formula C11H15I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iodo-2-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-ethyl-2-(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1-ethyl-2-(propan-2-yl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce alcohols, aldehydes, or carboxylic acids.
  • Reduction reactions result in deiodinated benzene derivatives.

Scientific Research Applications

1-Ethyl-4-iodo-2-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-2-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as a leaving group, allowing the introduction of other substituents. The compound’s interactions with biological targets may involve binding to specific receptors or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-Ethyl-2-(propan-2-yl)benzene: Lacks the iodine substituent, making it less reactive in substitution reactions.

    4-Iodo-1-methyl-2-(propan-2-yl)benzene: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

    1-Ethyl-4-bromo-2-(propan-2-yl)benzene: Bromine instead of iodine, leading to different reactivity and applications.

Uniqueness: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its specific substitution pattern also influences its chemical behavior and applications in various fields.

Properties

CAS No.

1369942-30-2

Molecular Formula

C11H15I

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.